molecular formula C30H44O10 B1216128 Strophanthidin digitaloside CAS No. 65681-32-5

Strophanthidin digitaloside

Cat. No.: B1216128
CAS No.: 65681-32-5
M. Wt: 564.7 g/mol
InChI Key: DPKLBEWKXLCUQW-QSPNVOCOSA-N
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Description

Strophanthidin digitaloside is a cardiac glycoside (CG) derived from the aglycone strophanthidin, a steroid nucleus, conjugated with a digitaloside sugar moiety. Strophanthidin itself is a natural product isolated from plants such as Strophanthus kombe and is structurally characterized by a lactone ring at the C17 position and hydroxyl groups at C3, C5, and C14 . The glycosylation of strophanthidin (e.g., with digitaloside or arabinose) enhances its solubility and bioavailability, which is critical for its pharmacological activity .

This compound primarily inhibits Na+/K+-ATPase, a membrane pump responsible for maintaining cellular ion gradients. This inhibition increases intracellular sodium ([Na⁺]ᵢ), which indirectly elevates intracellular calcium ([Ca²⁺]ᵢ) via the Na⁺/Ca²⁺ exchanger, leading to enhanced myocardial contractility—a hallmark of cardiac glycosides .

Properties

CAS No.

65681-32-5

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3S,4R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O10/c1-16-23(33)25(37-3)24(34)26(39-16)40-18-4-9-28(15-31)20-5-8-27(2)19(17-12-22(32)38-14-17)7-11-30(27,36)21(20)6-10-29(28,35)13-18/h12,15-16,18-21,23-26,33-36H,4-11,13-14H2,1-3H3/t16-,18-,19+,20-,21+,23?,24-,25+,26?,27+,28-,29-,30-/m0/s1

InChI Key

DPKLBEWKXLCUQW-QSPNVOCOSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC)O

Isomeric SMILES

C[C@H]1C([C@H]([C@@H](C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC)O

Synonyms

strophanthidin digitaloside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cardiac glycosides share a common steroid core but differ in sugar moieties and functional groups, which significantly influence their pharmacokinetics, potency, and therapeutic applications. Below is a detailed comparison of strophanthidin digitaloside with structurally or functionally related compounds:

Structural and Functional Differences

Compound Core Structure Sugar Moiety Key Modifications Mechanism of Action
This compound Strophanthidin aglycone Digitaloside C3-linked digitalose Na+/K+-ATPase inhibition; Ca²⁺ modulation
Ouabain Strophanthidin aglycone Rhamnose C3-linked L-rhamnose High-affinity Na+/K+-ATPase inhibition
Digitoxin Digitoxigenin aglycone Three digitoxose C3-linked trisaccharide Slow-onset, long half-life
Strophanthidin-3-α-L-arabinoside Strophanthidin aglycone L-arabinose C3-linked L-arabinose 1.4× higher cardiotonic activity than D-isomer

Pharmacological and Therapeutic Profiles

Compound IC50 (Cancer Cells, µM) Cardiotonic Potency Anticancer Targets Clinical Use
This compound N/A* Moderate MAPK, PI3K/AKT/mTOR Investigational (preclinical)
Ouabain 0.1–0.5 (varies) High Topoisomerases, Na+/K+-ATPase Acute heart failure
Digitoxin 0.02–0.1 Low HIF-1α, NF-κB Chronic atrial fibrillation
Strophanthidin 0.53–1.75 High Caspase-3, Bcl-2 Heart failure, arrhythmias

Key Research Findings

Cardiotonic Effects: this compound and ouabain both inhibit Na+/K+-ATPase, but ouabain exhibits higher affinity, leading to faster onset of action in acute settings . In contrast, strophanthidin-arabinoside (L-form) shows 40% greater cardiotonic activity than its D-isomer, emphasizing the role of sugar stereochemistry .

Anticancer Activity :

  • Strophanthidin derivatives induce G2/M cell cycle arrest and apoptosis in cancer cells (e.g., IC50 = 0.53 µM in A549 lung cancer) by suppressing MEK1 and PI3K/AKT pathways .
  • Digitoxin, however, targets HIF-1α and NF-κB at lower concentrations (IC50 ~0.02 µM), suggesting divergent signaling mechanisms among CGs .

Toxicity and Selectivity: this compound and its parent compound strophanthidin show negligible toxicity in normal cells (e.g., L132, WRL68) at therapeutic doses, unlike ouabain, which has a narrower therapeutic index . Synthetic glycosides (e.g., arabinosides) exhibit improved safety profiles due to optimized sugar linkages .

Q & A

Q. How do I address ethical concerns when using human cardiac tissues for this compound research?

  • Methodological Answer : Obtain informed consent for tissue collection during cardiac surgeries. Anonymize donor data and adhere to institutional review board (IRB) protocols. Justify sample sizes using power analyses to minimize unnecessary tissue use .

Q. What computational tools can predict this compound’s off-target effects or drug-drug interactions?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to Na+/K+-ATPase isoforms. Combine with pharmacovigilance databases (e.g., FAERS) to identify real-world adverse events. Validate predictions using patch-clamp electrophysiology for ion channel effects .

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